molecular formula C14H16N2O B7124310 N,N-dimethyl-2-(4-pyrrol-1-ylphenyl)acetamide

N,N-dimethyl-2-(4-pyrrol-1-ylphenyl)acetamide

Cat. No.: B7124310
M. Wt: 228.29 g/mol
InChI Key: GJIXYDIOQJSQAC-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(4-pyrrol-1-ylphenyl)acetamide is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to an acetamide moiety

Properties

IUPAC Name

N,N-dimethyl-2-(4-pyrrol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-15(2)14(17)11-12-5-7-13(8-6-12)16-9-3-4-10-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIXYDIOQJSQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(4-pyrrol-1-ylphenyl)acetamide typically involves the reaction of 4-bromoacetophenone with pyrrole in the presence of a base, followed by N,N-dimethylation. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(4-pyrrol-1-ylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-2-(4-pyrrol-1-ylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-(4-pyrrol-1-ylphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylacetamide: A simpler analog used as a solvent in organic synthesis.

    4-pyrrol-1-ylphenylacetamide: Lacks the N,N-dimethyl group but shares the core structure.

    N-methyl-2-(4-pyrrol-1-ylphenyl)acetamide: Contains only one methyl group on the nitrogen atom.

Uniqueness

N,N-dimethyl-2-(4-pyrrol-1-ylphenyl)acetamide is unique due to its combination of a pyrrole ring and an N,N-dimethylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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